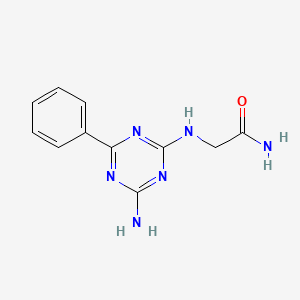
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring substituted with an amino group, a phenyl group, and an acetamide group, making it a versatile molecule for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with aniline to introduce the phenyl group at the 6-position of the triazine ring.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Acetamide Formation: Finally, the compound is reacted with glycine or an acetamide derivative to form the acetamide group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and resins with enhanced thermal and chemical stability.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Pharmaceuticals: It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Dyes and Pigments: It is employed in the production of dyes and pigments with high stability and colorfastness.
作用机制
The mechanism of action of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
2-Amino-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the acetamide group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the acetamide group and has an additional amino group.
2,4,6-Triamino-1,3,5-triazine (Melamine): Lacks the phenyl and acetamide groups.
Uniqueness:
Functional Groups: The presence of both amino and acetamide groups in 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide provides unique reactivity and binding properties.
Versatility: The compound’s structure allows for diverse chemical modifications, making it suitable for various applications in different fields.
属性
CAS 编号 |
61452-87-7 |
|---|---|
分子式 |
C11H12N6O |
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C11H12N6O/c12-8(18)6-14-11-16-9(15-10(13)17-11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,18)(H3,13,14,15,16,17) |
InChI 键 |
LYRSFEYLHQZPFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



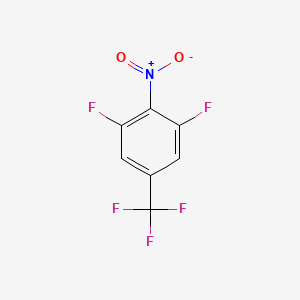

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)


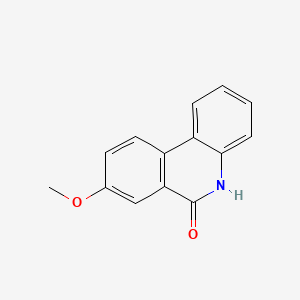
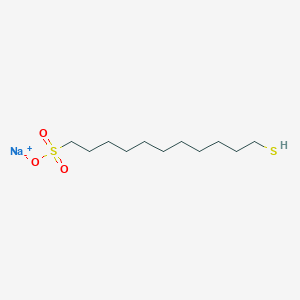
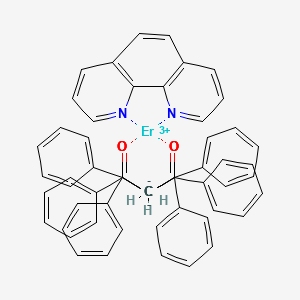
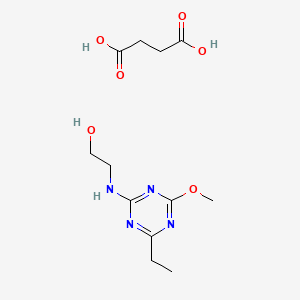
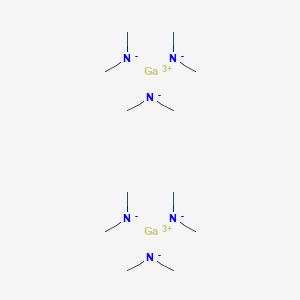
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
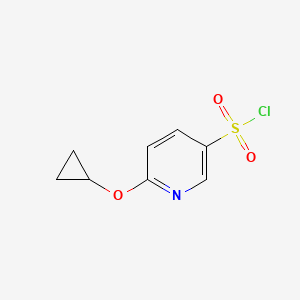
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
